Telluroxanthone

Description

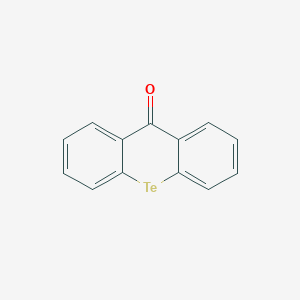

Telluroxanthone is an organotellurium compound with the molecular formula C₁₃H₈OTe It is a derivative of xanthone, where one of the oxygen atoms is replaced by a tellurium atom

Properties

IUPAC Name |

telluroxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OTe/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZRITJSTAFTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3[Te]2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OTe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Telluroxanthone can be synthesized through a multi-step reaction process. One common method involves the following steps:

Chlorination: The starting material is chlorinated using chlorine gas in chloroform, yielding an intermediate product with an 81% yield.

Oxidation: The intermediate is then oxidized using chromium trioxide in acetic acid under heating conditions for 4 hours, resulting in a 47% yield.

Final Step: The product is treated with aqueous potassium carbonate and sodium sulfite in diethyl ether, achieving an 82% yield.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Telluroxanthone undergoes various chemical reactions, including:

Substitution: The tellurium atom in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Common reagents include perchlorates and electron donors.

Substitution: Various nucleophiles can be used to replace the tellurium atom under suitable conditions.

Major Products:

Reduction Products: 9-aryltelluroxanthyl radicals and this compound radical anions.

Substitution Products: Compounds where the tellurium atom is replaced by other functional groups.

Scientific Research Applications

Introduction to Telluroxanthone

This compound is an organotellurium compound characterized by its unique molecular structure, where a tellurium atom replaces one of the oxygen atoms in the xanthone framework. This modification imparts distinct chemical and biological properties that have garnered interest in various scientific fields, particularly in chemistry, biology, and materials science.

Chemistry

- Precursor for Organotellurium Compounds : this compound serves as a precursor in the synthesis of other organotellurium compounds, which are valuable in organic synthesis and material science.

- Reagent in Organic Reactions : Its unique reactivity allows it to be used as a reagent in various organic reactions, facilitating the development of new chemical entities.

Biology and Medicine

- Antioxidant Properties : this compound exhibits significant antioxidant activity, which can mitigate oxidative stress—a factor implicated in cancer progression. This property is particularly relevant for developing therapeutic agents aimed at cancer treatment.

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines (e.g., breast, prostate, and lung cancer), primarily through apoptosis induction.

- Enzyme Inhibition : Preliminary research indicates that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Materials Science

- Development of Novel Materials : The unique electronic properties of this compound make it a candidate for developing advanced materials with applications in electronics and photonics.

- Photophysical Studies : Research has explored the photophysical properties of this compound derivatives, indicating potential uses in photoredox catalysis.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic pathways.

Anticancer Properties

A study conducted on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential as a therapeutic agent for cancer treatment.

Antimicrobial Efficacy

Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's ability to disrupt cellular integrity makes it a promising candidate for new antimicrobial therapies.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism of Action |

|---|---|---|

| Antioxidant | Reduces oxidative stress | Scavenging free radicals |

| Anticancer | Inhibits growth of cancer cells | Induces apoptosis |

| Enzyme Inhibition | Affects cellular signaling | Inhibits specific enzymes |

| Antimicrobial | Active against bacteria and fungi | Disrupts cell membranes |

Mechanism of Action

The mechanism of action of telluroxanthone involves its ability to form stable radicals and radical anions. These species can interact with various molecular targets, leading to different chemical transformations. The exact molecular pathways and targets depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Telluroxanthone is unique compared to other xanthone derivatives due to the presence of the tellurium atom. Similar compounds include:

Xanthone: The parent compound with an oxygen atom instead of tellurium.

Selenoxanthone: A derivative where the oxygen atom is replaced by selenium.

Thioxanthone: A derivative where the oxygen atom is replaced by sulfur.

Uniqueness:

Biological Activity

Telluroxanthone is a tellurium-containing compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a xanthone core structure with a tellurium atom incorporated into its framework. The presence of the tellurium atom is significant as it alters the electronic properties of the compound, potentially enhancing its reactivity and biological activity compared to its oxygen analogs.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly important in cancer therapy, where oxidative stress plays a dual role in tumor progression and suppression.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation .

- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS upon activation, which may lead to cytotoxic effects in cancer cells while sparing normal cells. This selective toxicity is a promising avenue for cancer treatment .

Anticancer Properties

Research has indicated that this compound possesses anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

Antimicrobial Activity

This compound has also been studied for its antimicrobial effects. It demonstrates activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The precise mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Antimicrobial Efficacy :

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Initial findings suggest that it has favorable absorption characteristics when administered orally. However, further studies are required to fully understand its metabolism and excretion pathways.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for telluroxanthone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthetic routes for this compound typically involve cyclization of precursor molecules (e.g., diaryl ketones) with tellurium-containing reagents. Key variables include solvent polarity (e.g., DMF vs. THF), temperature gradients (80–120°C), and catalyst selection (e.g., palladium or copper-based systems). For reproducibility, document stoichiometric ratios, reaction times, and purification steps (e.g., column chromatography or recrystallization) . Yield optimization may require iterative testing under controlled conditions, with purity assessed via HPLC or melting point analysis.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

- Methodological Answer :

| Technique | Application | Detection Limits |

|---|---|---|

| NMR (¹H/¹³C) | Structural elucidation of substituents | ~0.1 mmol sensitivity |

| XRD | Crystal structure validation | Atomic resolution (≤1 Å) |

| Mass Spectrometry (HRMS) | Molecular weight confirmation | ppm-level accuracy |

- XRD is critical for confirming tellurium’s coordination geometry, while NMR identifies functional groups. Cross-validate results with computational models (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) be integrated with experimental data to predict this compound’s reactivity and electronic properties?

- Methodological Answer :

- Use Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Compare computed UV-Vis spectra with experimental data to validate electronic transitions.

- Molecular Dynamics (MD) simulations can model solvent interactions and stability of this compound complexes. Parameterize force fields using crystallographic data and experimental thermodynamic values (e.g., ΔG of solvation) .

- Publish computational protocols in supplementary materials to ensure reproducibility .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs across studies?

- Methodological Answer :

- Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols). For example, discrepancies in IC₅₀ values may arise from differences in mitochondrial activity assays (MTT vs. resazurin).

- Validate findings using orthogonal methods (e.g., in vitro enzyme inhibition + in vivo models) and share raw datasets for peer reanalysis .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing mechanistic hypotheses .

Q. How should researchers design experiments to probe this compound’s mechanism of action in catalytic or biological systems?

- Methodological Answer :

- For catalytic studies: Use kinetic isotope effects (KIE) and Eyring plots to differentiate between radical vs. ionic pathways. Monitor reaction intermediates via in situ FTIR or EPR spectroscopy.

- In biological systems: Employ CRISPR-Cas9 knockouts to identify target proteins and validate via pull-down assays or surface plasmon resonance (SPR). Ensure ethical compliance for in vivo models (e.g., IACUC protocols) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/LC₅₀ values. Account for heteroscedasticity with weighted least squares.

- Apply ANOVA or mixed-effects models to compare treatment groups, adjusting for batch effects or inter-lab variability. Report confidence intervals and effect sizes to enhance transparency .

Q. How can researchers address inconsistencies in this compound’s reported photophysical properties (e.g., fluorescence quantum yield)?

- Methodological Answer :

- Standardize measurement conditions (e.g., excitation wavelength, solvent degassing) and calibrate instruments using reference compounds (e.g., quinine sulfate for quantum yield).

- Collaborate with independent labs for cross-validation and publish detailed experimental protocols (e.g., Jablonski diagram setups) .

Ethical & Literature Review Practices

Q. What systematic review strategies ensure comprehensive coverage of this compound literature while avoiding bias?

- Methodological Answer :

- Use Boolean search strings in databases (e.g., SciFinder, PubMed):

("this compound" OR "Te-xanthone") AND ("synthesis" OR "activity"). Screen results with PRISMA guidelines, documenting inclusion/exclusion criteria. - Track citation networks via tools like CiteSpace to identify seminal papers and emerging trends .

Q. How should researchers document negative or null results in this compound studies to prevent publication bias?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.